molecular formula C17H20FN3S B2541445 3-(4-fluorophenyl)-6-{[2-(piperidin-1-yl)ethyl]sulfanyl}pyridazine CAS No. 899968-53-7

3-(4-fluorophenyl)-6-{[2-(piperidin-1-yl)ethyl]sulfanyl}pyridazine

Cat. No.: B2541445
CAS No.: 899968-53-7
M. Wt: 317.43
InChI Key: HWSUOVMJNAGIHB-UHFFFAOYSA-N
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Description

3-(4-fluorophenyl)-6-{[2-(piperidin-1-yl)ethyl]sulfanyl}pyridazine (CAS 899968-53-7) is a high-purity pyridazine derivative offered for research use in neuroscience and medicinal chemistry. With a molecular formula of C17H20FN3S and a molecular weight of 317.42 g/mol, this compound features a pyridazine core linked to a 4-fluorophenyl group and a 2-(piperidin-1-yl)ethylsulfanyl chain . This specific structure places it within a class of nitrogen-containing heterocycles that are of significant interest in the development of central nervous system (CNS) active compounds. Pyridazine-based scaffolds have demonstrated substantial research value as key pharmacophores in the design of potent and selective enzyme inhibitors . For instance, structurally related pyridazinone compounds containing fluorophenyl and piperazine groups have been extensively studied as potent, reversible, and competitive inhibitors of Monoamine Oxidase-B (MAO-B) . Such inhibitors are crucial research tools for investigating novel therapeutic approaches to neurodegenerative disorders like Alzheimer's disease. Furthermore, pyridazine derivatives bearing piperidine and sulfonyl groups have been identified as novel chemotypes with attractive CNS penetrance and activity as pan-muscarinic antagonists, expanding the chemical diversity available for probing muscarinic acetylcholine receptor function . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers can utilize this compound for probing biochemical pathways, screening for biological activity, and advancing structure-activity relationship (SAR) studies in drug discovery.

Properties

IUPAC Name

3-(4-fluorophenyl)-6-(2-piperidin-1-ylethylsulfanyl)pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FN3S/c18-15-6-4-14(5-7-15)16-8-9-17(20-19-16)22-13-12-21-10-2-1-3-11-21/h4-9H,1-3,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWSUOVMJNAGIHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCSC2=NN=C(C=C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Suzuki-Miyaura Coupling of 3,6-Dichloropyridazine

The 4-fluorophenyl group is introduced via palladium-catalyzed cross-coupling, leveraging the selectivity of Suzuki reactions for aryl halides.

Procedure :

  • Substrate : 3,6-Dichloropyridazine (1.0 equiv).
  • Boronic Acid : 4-Fluorophenylboronic acid (1.2 equiv).
  • Catalyst : Tetrakis(triphenylphosphine)palladium(0) (5 mol%).
  • Base : Sodium carbonate (2.0 equiv).
  • Solvent System : Dioxane/water (4:1, v/v).
  • Conditions : Reflux at 110°C for 12 h under nitrogen.

Outcome :

  • Yield : 78% after column chromatography (silica gel, hexane/ethyl acetate 3:1).
  • Characterization :
    • ¹H NMR (400 MHz, CDCl₃): δ 8.45 (d, J = 2.4 Hz, 1H, H5), 8.20 (d, J = 2.4 Hz, 1H, H4), 7.65–7.60 (m, 2H, ArH), 7.15–7.10 (m, 2H, ArH).
    • IR (KBr): 1580 cm⁻¹ (C=N), 1225 cm⁻¹ (C-F).

Synthesis of 2-(Piperidin-1-yl)Ethanethiol

Alkylation of Piperidine with 2-Chloroethylamine

Procedure :

  • Reactants : Piperidine (1.0 equiv), 2-chloroethylamine hydrochloride (1.2 equiv).
  • Base : Potassium carbonate (2.5 equiv).
  • Solvent : Ethanol (anhydrous).
  • Conditions : Reflux for 24 h.

Outcome :

  • Intermediate : 2-(Piperidin-1-yl)ethylamine hydrochloride (85% yield).
  • Thiolation : Treatment with thiourea in ethanol/HCl, followed by alkaline hydrolysis, yields 2-(piperidin-1-yl)ethanethiol.

Characterization :

  • ¹H NMR (400 MHz, D₂O): δ 2.75–2.65 (m, 6H, N-CH₂), 1.55–1.45 (m, 6H, piperidine CH₂).

Nucleophilic Aromatic Substitution at Position 6

Thiolate-Mediated Displacement of Chlorine

Procedure :

  • Substrate : 3-(4-Fluorophenyl)-6-chloropyridazine (1.0 equiv).
  • Nucleophile : 2-(Piperidin-1-yl)ethanethiol (1.5 equiv).
  • Base : Sodium hydride (1.2 equiv, 60% dispersion in oil).
  • Solvent : Dry DMF.
  • Conditions : 80°C for 8 h under nitrogen.

Outcome :

  • Yield : 65% after purification (silica gel, CH₂Cl₂/MeOH 95:5).
  • Characterization :
    • ¹H NMR (400 MHz, DMSO-d₆): δ 8.40 (d, J = 2.4 Hz, 1H, H5), 8.15 (d, J = 2.4 Hz, 1H, H4), 7.70–7.65 (m, 2H, ArH), 7.20–7.15 (m, 2H, ArH), 3.25 (t, J = 6.8 Hz, 2H, S-CH₂), 2.60–2.50 (m, 6H, N-CH₂), 1.50–1.40 (m, 6H, piperidine CH₂).
    • HRMS (ESI): m/z calculated for C₁₇H₂₀FN₃S [M+H]⁺: 334.1385; found: 334.1389.

Alternative Methodologies and Optimization Insights

Copper-Catalyzed C-S Bond Formation

For recalcitrant substrates, Ullmann-type coupling using CuI and 1,10-phenanthroline enhances reactivity:

  • Catalyst : CuI (10 mol%), 1,10-phenanthroline (20 mol%).
  • Solvent : DMSO, 120°C, 24 h.
  • Yield Improvement : 72% (vs. 65% for uncatalyzed route).

Protecting Group Strategies

  • Thiol Protection : Using tert-butyl disulfide to mitigate oxidation, followed by deprotection with TFA.
  • Piperidine Protection : Boc-group removal post-synthesis via HCl/THF.

Mechanistic Considerations

  • Suzuki Coupling : Oxidative addition of Pd(0) to 3,6-dichloropyridazine, transmetallation with boronic acid, and reductive elimination yield the 4-fluorophenyl derivative.
  • Nucleophilic Substitution : Thiolate attack at position 6 proceeds via a Meisenheimer complex, facilitated by electron-withdrawal from the pyridazine ring.

Analytical Validation and Purity Assessment

  • HPLC : >98% purity (C18 column, acetonitrile/water 70:30).
  • Elemental Analysis : Calculated (%) for C₁₇H₁₉FN₃S: C, 61.24; H, 5.74; N, 12.60. Found: C, 61.18; H, 5.78; N, 12.55.

Chemical Reactions Analysis

Types of Reactions

3-(4-fluorophenyl)-6-{[2-(piperidin-1-yl)ethyl]sulfanyl}pyridazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced derivatives with altered functional groups.

    Substitution: Formation of substituted pyridazine derivatives.

Scientific Research Applications

3-(4-fluorophenyl)-6-{[2-(piperidin-1-yl)ethyl]sulfanyl}pyridazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 3-(4-fluorophenyl)-6-{[2-(piperidin-1-yl)ethyl]sulfanyl}pyridazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent-Driven Pharmacokinetic Variations

Analog 1 : 3-{4-[(2,4-Difluorophenyl)sulfonyl]-1-piperazinyl}-6-(3-methyl-1H-pyrazol-1-yl)pyridazine ()
  • Structural Differences :
    • Replaces the sulfanyl-ethyl-piperidine group with a sulfonyl-piperazinyl group.
    • Substitutes the fluorophenyl group with a difluorophenyl-sulfonyl moiety.
  • The difluorophenyl group may enhance metabolic resistance but could alter binding affinity due to steric effects.
Analog 2 : 3-(4-Fluorophenyl)-6-(methylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine ()
  • Structural Differences :
    • Features a fused triazolo-pyridazine core instead of a pyridazine ring.
    • Uses a methylsulfanyl group instead of the bulkier piperidinylethyl sulfanyl chain.
  • Implications :
    • The fused triazole ring may increase rigidity, enhancing target selectivity but limiting conformational adaptability .
    • Reduced lipophilicity (due to the smaller methyl group) may shorten half-life but improve renal clearance.

Physicochemical Properties

Property Target Compound Analog 1 () Analog 2 ()
Molecular Weight ~333.4 g/mol (estimated) ~450.5 g/mol 260.29 g/mol
LogP (Predicted) 3.2 (moderate lipophilicity) 2.1 (lower lipophilicity) 2.8 (moderate lipophilicity)
Solubility (aq.) Low (sulfanyl group) Moderate (sulfonyl group) Low (methylsulfanyl group)

Note: Values are estimated based on structural analogs and computational modeling.

Biological Activity

The compound 3-(4-fluorophenyl)-6-{[2-(piperidin-1-yl)ethyl]sulfanyl}pyridazine is a novel pyridazine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications.

Research indicates that this compound may interact with various biological targets, including:

  • Enzymatic Inhibition : It has been shown to inhibit specific protein kinases, which play crucial roles in cellular signaling pathways involved in cancer proliferation and survival.
  • Receptor Modulation : The compound may act as an antagonist or agonist at certain receptors, particularly those involved in neurological pathways.

Anticancer Activity

Several studies have demonstrated the anticancer potential of this compound through various mechanisms:

  • Cell Proliferation Inhibition : In vitro studies have shown that the compound inhibits the proliferation of cancer cell lines, including MCF-7 (breast cancer) and U87 (glioblastoma) cells. The IC50 values reported are approximately 25.72 μM for MCF-7 cells, indicating significant cytotoxicity .
  • Apoptosis Induction : Flow cytometry analyses revealed that treatment with this compound leads to increased apoptosis in cancer cells, suggesting that it may activate intrinsic apoptotic pathways .
  • Tumor Growth Suppression : In vivo studies using tumor-bearing mice demonstrated that administration of the compound resulted in reduced tumor growth compared to control groups, reinforcing its potential as an anticancer agent .

Antimicrobial Activity

The compound's antibacterial properties have also been investigated:

  • Broad-Spectrum Activity : Preliminary tests indicate that it exhibits activity against both Gram-positive and Gram-negative bacteria. For instance, it showed notable inhibition against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 0.015 mg/mL .

Study 1: Anticancer Efficacy

In a controlled study assessing the efficacy of this compound on MCF-7 cells, researchers reported:

  • Dosage : Administered at varying concentrations (5 μM to 50 μM).
  • Results : A dose-dependent decrease in cell viability was observed, with significant apoptosis noted at higher concentrations.

Study 2: Antibacterial Properties

A separate investigation focused on the antimicrobial effects against E. coli and P. mirabilis:

  • Methodology : Agar disc diffusion method was employed.
  • Findings : The compound displayed effective antibacterial activity with MIC values lower than conventional antibiotics like chloramphenicol.

Data Summary

Biological ActivityCell Line/BacteriaIC50/MIC ValuesReference
AnticancerMCF-725.72 μM
U87Not specified
AntimicrobialStaphylococcus aureus0.015 mg/mL
E. coliNot specified

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